Dibromoisocyanuric acid

Descripción general

Descripción

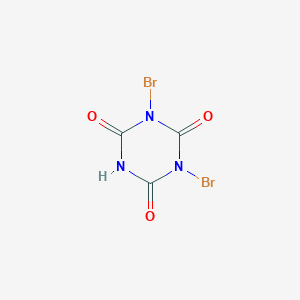

Dibromoisocyanuric acid is a halogenated organic compound with the molecular formula C3HBr2N3O3. It is a bromine-carrying agent that plays a significant role in synthetic chemistry, particularly in bromination and oxidation reactions. This compound is known for its ability to introduce bromine atoms into organic molecules, making it a valuable reagent in various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibromoisocyanuric acid can be synthesized through the bromination of cyanuric acid. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. One common method involves the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid or water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and cyanuric acid to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .

Análisis De Reacciones Químicas

Bromination of Aromatic Compounds

DBI efficiently brominates electron-deficient aromatic systems, even those resistant to conventional electrophilic substitution.

Example: Bromination of 2,6-Dinitrotoluene

A study by TCI America demonstrated the bromination of 2,6-dinitrotoluene using DBI in concentrated sulfuric acid :

-

Conditions : 1.1 equiv DBI, room temperature, 1.5 hours.

-

Product : 5-Bromo-2-methyl-1,3-dinitrobenzene (70% yield).

-

Mechanism : DBI acts as an electrophilic bromine source, facilitated by sulfuric acid’s protonation to generate Br⁺ equivalents .

Substituent Effects in Aromatic Bromination

A 1977 study on N,N-dimethylanilines revealed that DBI’s bromination outcome depends on substituents :

-

Electron-donating groups (e.g., -OCH₃) direct bromination to para positions.

-

Electron-withdrawing groups (e.g., -NO₂) lead to meta substitution.

-

Excess DBI achieves perbromination (e.g., pentabromo-N,N-dimethylaniline) .

Reactions with Alkynes

DBI reacts with internal alkynes to form α,α-dibromoketones or 1,2-diketones, depending on substituents :

| Alkyne Type | Major Product | Yield Range |

|---|---|---|

| Diarylalkynes (activating groups) | 1,2-Diketones | 60–85% |

| Diarylalkynes (deactivating groups) | 1,2-Dibromoalkenes | 55–75% |

| Alkylarylalkynes | α,α-Dibromoketones | 65–80% |

Key Conditions :

Oxidation Reactions

DBI oxidizes alcohols and sulfides under mild conditions:

-

Primary Alcohols → Ketones (e.g., cyclohexanol to cyclohexanone, 82% yield) .

-

Sulfides → Sulfoxides or sulfones (controlled by stoichiometry) .

Mechanistic Insight :

DBI’s oxidative capability arises from its N–Br bonds, which generate reactive bromine radicals or bromonium ions in situ .

Dibromohydration of Alkynols

DBI mediates dibromohydration of propargylic alcohols to vicinal dibromides:

-

Substrate : HC≡C–CH₂OH derivatives.

-

Conditions : Biphasic solvent (water/acetonitrile), 1.1 equiv DBI .

Radical Bromination

DBI participates in Ag-catalyzed radical bromination of alkenes:

Formation of Azo Compounds

DBI oxidizes heterocyclic amines to azo derivatives:

Key Reaction Data Table

Stability and Handling Considerations

-

Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

-

Solubility : Poor in common organic solvents; soluble in concentrated H₂SO₄ or CH₂Cl₂ .

DBI’s versatility and mild reaction conditions make it indispensable for synthesizing brominated intermediates in pharmaceuticals, agrochemicals, and materials science . Its ability to bypass harsh reagents (e.g., molecular bromine) enhances laboratory safety and selectivity.

Aplicaciones Científicas De Investigación

Organic Synthesis

DBI is primarily utilized as a brominating agent in organic synthesis. Its applications include:

- Bromination Reactions : DBI effectively introduces bromine into organic molecules, facilitating the synthesis of various brominated compounds. This process is crucial for creating intermediates in pharmaceuticals and agrochemicals. A minireview highlighted its role in synthesizing high-value compounds through bromination and oxidation processes from 2015 to 2020 .

- Dye Synthesis : The compound has been employed in the synthesis of dyes, where it acts as a halogenating agent. Its ability to selectively brominate aromatic compounds makes it valuable in producing colored materials for textiles and other applications .

Halogenation and Oxidation Processes

DBI's utility extends beyond simple bromination; it also plays a role in more complex halogenation and oxidation reactions:

- Halogenation : DBI can be used for halogenating various substrates, including alkenes and aromatics, enhancing the functional diversity of organic molecules .

- Oxidative Transformations : It has been shown to facilitate oxidative transformations, which are essential for synthesizing complex molecules with multiple functional groups .

Case Study 1: Synthesis of Bis(aminofurazanyl)furoxan

A notable application of DBI involved the synthesis of bis(aminofurazanyl)furoxan, where DBI served as a key reagent for introducing bromine into the furoxan structure. This reaction demonstrated DBI's effectiveness in creating nitrogen-rich heterocycles, which have potential applications in pharmaceuticals .

Case Study 2: Brominations in Pharmaceutical Chemistry

In pharmaceutical chemistry, DBI has been utilized to synthesize intermediates for drug development. The ability to introduce bromine selectively allows chemists to modify drug candidates' properties, enhancing their efficacy and safety profiles .

Data Table: Summary of Applications

Mecanismo De Acción

Dibromoisocyanuric acid can be compared with other bromine-containing compounds, such as:

Tribromoisocyanuric acid: Similar in structure but contains three bromine atoms.

N-Bromosuccinimide: Another brominating agent commonly used in organic synthesis.

Uniqueness: this compound is unique due to its high bromine content and its ability to act as both a brominating and oxidizing agent. This dual functionality makes it a versatile reagent in various chemical transformations .

Comparación Con Compuestos Similares

- Tribromoisocyanuric acid

- N-Bromosuccinimide

- Bromine

- Bromine chloride

Actividad Biológica

Dibromoisocyanuric acid (DBI) is a halogenated organic compound that has garnered attention for its diverse applications in chemical synthesis and its biological activity, particularly as a disinfectant and antimicrobial agent. This article explores the biological activity of DBI, including its bactericidal properties, toxicity, and potential carcinogenic effects based on extensive research findings.

This compound is synthesized through the reaction of cyanuric acid with bromine in the presence of a base such as lithium hydroxide. This compound serves as a bromine carrier, making it valuable in various organic synthesis processes, particularly in bromination reactions where it demonstrates superior efficiency compared to other brominating agents like N-bromosuccinimide (NBS) .

Antimicrobial Efficacy

DBI exhibits significant antimicrobial activity against various pathogens. A comparative study highlighted its superior bactericidal activity against Escherichia coli and Staphylococcus aureus when compared to its chlorine analogs. The study quantified this activity using a specific bactericidal activity (SBA) coefficient, revealing that DBI maintains high efficacy even in the presence of protein loads, which typically hinder the effectiveness of disinfectants .

| Pathogen | Bactericidal Activity (SBA) |

|---|---|

| Escherichia coli | High |

| Staphylococcus aureus | High |

Toxicity Studies

Toxicological evaluations indicate that while DBI is effective as a biocide, it also poses certain risks. Chronic toxicity studies have shown that high doses can lead to gastrointestinal damage and systemic toxicity . The oral LD50 for rats has been reported at approximately 1500 mg/kg, indicating moderate toxicity upon ingestion .

In animal studies, DBI exposure resulted in signs of irritation and damage to internal organs, particularly at elevated concentrations. For instance, exposure to 4000-8000 ppm in drinking water resulted in severe toxicity characterized by gastrointestinal bleeding and reduced growth rates .

Carcinogenic Potential

Research regarding the carcinogenic potential of this compound is limited but noteworthy. Some studies suggest that while there is no direct evidence linking DBI to oncogenic effects at lower doses, prolonged exposure at higher concentrations may lead to adverse health outcomes. For example, chronic exposure studies have indicated an increased incidence of liver and kidney damage in rats subjected to high doses over extended periods .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 = 1500 mg/kg (oral in rats) |

| Chronic Toxicity | Gastrointestinal damage at high doses |

| Carcinogenicity | Increased liver and kidney damage; limited evidence |

Case Studies and Research Findings

- Bactericidal Activity Study : A study conducted on the bactericidal properties of DBI showed that it effectively reduced bacterial counts significantly more than its chlorine counterparts under controlled conditions .

- Toxicology Report : A comprehensive toxicological assessment revealed that while DBI is effective as a disinfectant, it also has potential harmful effects on internal organs when ingested at high concentrations over time .

- Chronic Exposure Study : In long-term studies involving rats, chronic exposure to this compound was associated with increased incidences of liver abnormalities and systemic toxicity .

Propiedades

IUPAC Name |

1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBCEKAWSILOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164717 | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15114-43-9 | |

| Record name | Dibromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.